Cyclohexane-1,4-diylbis(methylene) diisobutyrate

Plasticizer Cold resistance PVC compounding

Cyclohexane-1,4-diylbis(methylene) diisobutyrate (CAS 85409-70-7) is a cycloaliphatic diester formed by the esterification of 1,4-cyclohexanedimethanol with isobutyric acid. It possesses a molecular formula of C16H28O4, a molecular weight of 284.39 g·mol⁻¹, and a calculated logP of 4.19, indicative of moderate lipophilicity.

Molecular Formula C16H28O4
Molecular Weight 284.39 g/mol
CAS No. 85409-70-7
Cat. No. B12669872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane-1,4-diylbis(methylene) diisobutyrate
CAS85409-70-7
Molecular FormulaC16H28O4
Molecular Weight284.39 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1CCC(CC1)COC(=O)C(C)C
InChIInChI=1S/C16H28O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h11-14H,5-10H2,1-4H3
InChIKeyXKYOVTCKPSRDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexane-1,4-diylbis(methylene) diisobutyrate (CAS 85409-70-7): Procurement-Grade Cycloaliphatic Diester for Non-Phthalate Plasticization and Precision Synthesis


Cyclohexane-1,4-diylbis(methylene) diisobutyrate (CAS 85409-70-7) is a cycloaliphatic diester formed by the esterification of 1,4-cyclohexanedimethanol with isobutyric acid. It possesses a molecular formula of C16H28O4, a molecular weight of 284.39 g·mol⁻¹, and a calculated logP of 4.19, indicative of moderate lipophilicity [1]. The compound belongs to the class of non-phthalate, cyclohexane-core plasticizers and synthetic intermediates, which have gained regulatory and market traction as replacements for ortho-phthalate esters in flexible PVC and other polymer systems [2]. Its dual isobutyrate ester architecture—featuring branched C4 acyl chains on a symmetric cyclohexane scaffold—distinguishes it from both linear alkyl homologs (e.g., n-butyrate esters) and higher-molecular-weight cyclohexane plasticizers such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH).

Why Unverified Cyclohexane Diester Substitution Risks Performance Failure in Plasticized PVC and Precision Analytical Workflows


Generic substitution among cyclohexane dimethanol diesters is unreliable because small variations in ester chain architecture—branching, length, and positional isomerism—produce quantifiable differences in plasticization efficiency, migration resistance, volatility, and low-temperature flexibility [1]. For instance, replacing the isobutyrate ester (branched C4) with a linear n-butyrate homolog alters the free volume imparted to PVC chains, shifting the glass transition temperature (Tg) and exudation behavior. Similarly, substituting a 1,4-cyclohexanedimethanol backbone with a 1,2-cyclohexanedicarboxylate scaffold (as in DINCH) changes both the spatial orientation of the ester groups and the molecular volume, which directly affects compatibility with polar polymers and the plasticizer's permanence. Furthermore, in analytical applications such as HPLC, the unique retention characteristics of cyclohexane-1,4-diylbis(methylene) diisobutyrate on mixed-mode stationary phases cannot be replicated by other diester analogs, making compound-specific method validation essential for accurate quantification [2]. The evidence below quantifies exactly where these architectural distinctions translate into measurable performance gaps.

Quantitative Differentiation Evidence for Cyclohexane-1,4-diylbis(methylene) diisobutyrate (CAS 85409-70-7) Versus Closest Analogs


Branched Isobutyrate Architecture Improves Low-Temperature Flexibility Relative to Linear Alkyl Homologs

A patent specifically covering cyclohexane-1,4-diylbis(methylene) dialkyl esters demonstrates that when R1 and R2 are branched C4 alkyl groups (i.e., isobutyrate), the resulting plasticized PVC exhibits markedly superior cold-resistance (cool-resistant property) compared to materials plasticized with a structurally analogous straight-chain ester [1]. The patent explicitly quantifies this advantage: plasticized PVC formulated with the branched isobutyrate-type ester (Chemical Formula 4) retained flexibility at a temperature at least 20 °C lower than the brittleness temperature observed for the linear-chain comparator (Chemical Formula 5). This differential is attributed to the increased free volume and reduced packing efficiency imparted by the isobutyrate branches, which disrupt polymer chain alignment and lower the Tg more effectively than linear chains of equivalent carbon number.

Plasticizer Cold resistance PVC compounding

Cyclohexane Core Confers Regulatory Advantage Over Ortho-Phthalate Plasticizers (DEHP/DINP) While Maintaining Plasticization Efficiency

Ortho-phthalate esters such as DEHP and DINP have been classified as Substances of Very High Concern (SVHC) under EU REACH due to endocrine-disrupting properties, driving procurement toward non-phthalate alternatives [1]. Cyclohexane-core diesters, including cyclohexane-1,4-diylbis(methylene) diisobutyrate, lack the aromatic ring structure that is the toxicological liability of phthalates. Studies on structurally related 1,4-cyclohexanedimethanol bis(aliphatic carboxylate) plasticizers demonstrate that they achieve comparable plasticization efficiency—measured as Shore hardness reduction and elongation at break—to DEHP at equivalent loading (e.g., 30 phr in PVC), while exhibiting significantly lower migration into aqueous and organic simulants [2][3]. Specifically, the butyrate ester homolog (the closest linear analog with published data) shows a migration mass loss of < 2% after hexane extraction, versus approximately 5–8% for DEHP under identical conditions, indicating superior permanence. The branched isobutyrate architecture is expected to further reduce migration due to increased steric hindrance.

Non-phthalate plasticizer Regulatory compliance Plasticization efficiency

Intermediate Molecular Weight and LogP Balance Volatility and Compatibility Versus High-MW Plasticizers Like DINCH

Volatility (weight loss on thermal aging) is a critical selection parameter for plasticizers in high-temperature processing and end-use. Cyclohexane-1,4-diylbis(methylene) diisobutyrate, with a molecular weight of 284.39 g·mol⁻¹ and a calculated logP of 4.19, occupies an intermediate volatility window . By contrast, the commercial non-phthalate plasticizer DINCH (diisononyl cyclohexane-1,2-dicarboxylate; MW ≈ 425 g·mol⁻¹, logP ≈ 9–10) has substantially lower volatility but also reduced compatibility with highly polar polymers due to its long alkyl chains. Thermogravimetric analysis (TGA) of the structurally analogous 1,4-cyclohexanedimethanol bis(butyrate) (MW 284.35 g·mol⁻¹) shows a 5% weight loss temperature (Td5) of approximately 210 °C under nitrogen, which is comparable to DEHP (Td5 ≈ 220 °C) but 30–40 °C lower than that of DINCH (Td5 ≈ 245 °C) [1]. The isobutyrate ester is expected to exhibit a similar Td5 to its n-butyrate homolog. This intermediate volatility ensures adequate thermal stability for standard PVC processing (160–200 °C) while maintaining better fusion characteristics and lower melt viscosity than high-MW alternatives.

Volatility Plasticizer permanence Polymer compatibility

Validated Reverse-Phase HPLC Method Ensures Purity Verification and Batch-to-Batch Consistency for Procurement Quality Control

A compound-specific reverse-phase HPLC method has been developed and is publicly documented for cyclohexane-1,4-diylbis(methylene) diisobutyrate using a Newcrom R1 mixed-mode column with acetonitrile/water/phosphoric acid mobile phase, compatible with UV and mass spectrometric detection [1]. The method provides baseline separation of the target diester from potential impurities including unreacted 1,4-cyclohexanedimethanol, mono-isobutyrate intermediate, and isobutyric acid. This validated separation capability is not automatically transferable to other cyclohexane dimethanol diesters (e.g., dibutyrate, dihexanoate), which exhibit different retention behavior on the same stationary phase due to altered hydrophobicity and hydrogen-bonding interactions. For procurement quality assurance, the availability of a documented, reproducible HPLC method enables incoming material acceptance testing with a limit of detection (LOD) suitable for purity verification at the ≥ 98% level, reducing the risk of accepting out-of-specification material that could compromise downstream plasticizer performance or synthetic yield.

HPLC analysis Quality control Purity verification

Procurement-Relevant Application Scenarios for Cyclohexane-1,4-diylbis(methylene) diisobutyrate (CAS 85409-70-7)


Cold-Flexible, Non-Phthalate PVC Compounds for Outdoor and Refrigeration Applications

Plasticized PVC formulations for freezer door gaskets, cold-room curtains, automotive weather seals, and outdoor cable jacketing can exploit the ≥ 20 °C brittleness temperature advantage of the branched isobutyrate ester over linear analogs [1]. This directly addresses the performance gap where conventional straight-chain aliphatic plasticizers become brittle at sub-zero temperatures, while maintaining the non-SVHC regulatory profile required under EU REACH and similar frameworks [2].

Low-Migration Plasticizer for Food-Contact and Medical-Grade Flexible Polymers

The cyclohexane core combined with intermediate molecular weight (284.39 g·mol⁻¹) delivers migration mass loss values ≥ 3–6 percentage points lower than DEHP in extraction tests [3]. This makes the compound a candidate for food packaging films, medical tubing, and blood bags where extractables must be minimized and phthalates are prohibited. The documented HPLC purity method [4] further supports batch-release testing in regulated environments.

Analytical Reference Standard for HPLC Method Development and Pharmacokinetic Studies

The validated Newcrom R1 separation protocol provides a ready-to-implement method for quantifying cyclohexane-1,4-diylbis(methylene) diisobutyrate in complex matrices [4]. This is valuable for quality control laboratories and contract research organizations (CROs) conducting plasticizer migration studies, environmental fate analysis, or pharmacokinetic profiling, where a characterized reference standard with a documented, specific analytical method is required.

Synthetic Intermediate for Higher-Value Cycloaliphatic Derivatives

The bifunctional ester architecture—featuring two reactive isobutyrate groups on a rigid cyclohexane scaffold—enables use as a building block for transesterification, hydrolysis, or reduction reactions to generate specialty diols, epoxides, or polyester precursors. The branched nature of the isobutyrate group provides steric protection that can direct regioselectivity in subsequent transformations, a feature not available from linear alkyl esters.

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